molecular formula C₂₁H₃₂D₅ClO₃ B1159510 rac-1-Linoleoyl-3-chloropropanediol-d5

rac-1-Linoleoyl-3-chloropropanediol-d5

Cat. No.: B1159510
M. Wt: 378
Attention: For research use only. Not for human or veterinary use.
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Description

rac-1-Linoleoyl-3-chloropropanediol-d5 is a deuterium-labeled chloropropanediol derivative used primarily as a stable isotope-labeled internal standard in analytical chemistry. Its structure features a linoleoyl group (C18:2, ω-6) esterified at the 1-position of a chloropropanediol backbone, with five deuterium atoms replacing hydrogens at specific positions (indicated by "-d5") . It is supplied as a pure solid (25 mg), stored under conditions specified by manufacturers (e.g., Toronto Research Chemicals, TRC), and requires careful handling due to its hygroscopic nature .

Properties

Molecular Formula

C₂₁H₃₂D₅ClO₃

Molecular Weight

378

Synonyms

(9Z,12Z)-9,12-Octadecadienoic Acid 3-Chloro-2-hydroxypropyl-d5 Ester;  3-Chloro-1,2-propanediol-d5 1-Linoleate; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The primary distinction between rac-1-Linoleoyl-3-chloropropanediol-d5 and its analogs lies in the acyl chain composition, deuterium labeling positions, and substituent arrangement on the chloropropanediol backbone. Below is a comparative analysis:

Compound Name Acyl Groups & Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound Linoleoyl (1-position) Not explicitly given Not provided Not explicit Food contaminant analysis (IDMS)
rac-1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 Oleoyl (1), Linoleoyl (2) Not provided Not provided Not explicit Lipid oxidation studies
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 Linoleoyl (1), Stearoyl (2) C₃₉H₆₆D₅ClO₄ 644.46 1246833-46-4 Isotopic tracing in lipid metabolism
rac-2-Lauroyl-3-chloropropanediol-d5 Lauroyl (2-position) Not provided Not provided 1330055-73-6 Surfactant degradation studies

Key Observations :

  • Acyl Chain Impact : Longer acyl chains (e.g., stearoyl, C18:0) increase molecular weight and hydrophobicity compared to shorter chains (lauroyl, C12:0). This affects solubility and chromatographic retention times .
  • Deuterium Labeling: All listed compounds are deuterated (d5), but labeling positions vary. For example, rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 labels the chloropropanediol backbone, enhancing its utility in MS-based quantification by minimizing isotopic interference .
  • Positional Isomerism: Monoacyl (e.g., this compound) vs. diacyl (e.g., rac-1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5) structures influence their roles. Diacyl analogs are more complex, mimicking natural diacylglycerols, and are used in lipid oxidation research .

Physicochemical Properties

  • Storage Conditions: rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 requires storage at +4°C, while others (e.g., rac-2-Lauroyl-3-chloropropanediol-d5) may tolerate room temperature during transit .
  • Solubility: Monoacyl derivatives (e.g., this compound) are more polar and soluble in organic solvents like methanol or acetonitrile, whereas diacyl analogs require nonpolar solvents (e.g., hexane) .

Critical Research Findings

  • A study by Velisek et al. (1980) established foundational methods for quantifying chloropropanediols using deuterated standards, emphasizing the need for positional specificity in acyl groups to avoid analytical cross-reactivity .
  • Recent work highlights that diacyl chloropropanediols exhibit higher thermal stability than monoacyl variants, influencing their persistence in processed foods .

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